![molecular formula C12H16F2O2 B2358504 {[4-(Difluoromethoxy)butoxy]methyl}benzene CAS No. 1919864-81-5](/img/structure/B2358504.png)
{[4-(Difluoromethoxy)butoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{[4-(Difluoromethoxy)butoxy]methyl}benzene” is a chemical compound with the CAS Number: 1919864-81-5 . It has a molecular weight of 230.25 and a molecular formula of C12H16F2O2 .
Molecular Structure Analysis
The molecular structure of “{[4-(Difluoromethoxy)butoxy]methyl}benzene” is represented by the formula C12H16F2O2 . This indicates that the molecule is composed of 12 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Liquid Crystals and Gas-Liquid Chromatography : Naikwadi et al. (1980) explored the use of liquid crystalline “nematic” ranges, which are related to compounds like {[4-(Difluoromethoxy)butoxy]methyl}benzene, as stationary phases in gas-liquid chromatography. They found significant influence of lateral substitution on the middle ring on the relative retentions of di- and trisubstituted benzene compounds (Naikwadi et al., 1980).
Polymerization Initiator : Allen and Bevington (1961) utilized di-tert. butyl peroxide, which is structurally similar to {[4-(Difluoromethoxy)butoxy]methyl}benzene, as an initiator for the polymerization of styrene. Their study analyzed polymers for fragments derived from the peroxide, highlighting the importance of such compounds in polymer science (Allen & Bevington, 1961).
Reaction with Phenols : Das et al. (1981) investigated the reaction of tert-butoxy radicals with phenols, which is relevant to understanding the behavior of similar compounds like {[4-(Difluoromethoxy)butoxy]methyl}benzene. They found that these radicals react efficiently with phenols to yield corresponding phenoxy radicals (Das et al., 1981).
Catalytic Cyclocondensation : Kou et al. (2010) conducted a study on the catalytic cyclocondensation of compounds structurally related to {[4-(Difluoromethoxy)butoxy]methyl}benzene, demonstrating its relevance in the synthesis of complex chemical structures (Kou et al., 2010).
Ionic Liquid Solvent in Liquid−Liquid Extraction : Meindersma et al. (2006) focused on the use of ionic liquids, similar to {[4-(Difluoromethoxy)butoxy]methyl}benzene, as solvents in liquid−liquid extraction processes. This study highlights the versatility of such compounds in industrial applications (Meindersma et al., 2006).
Propriétés
IUPAC Name |
4-(difluoromethoxy)butoxymethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2/c13-12(14)16-9-5-4-8-15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASXCMJKHTVFHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)
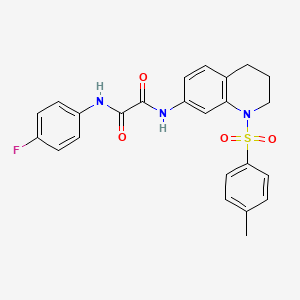

![2-{4-[4-(Aminomethyl)phenyl]phenoxy}acetamide](/img/structure/B2358428.png)
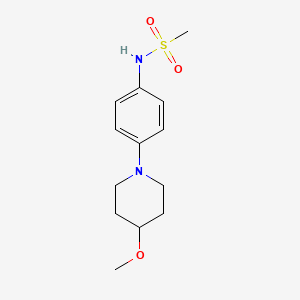
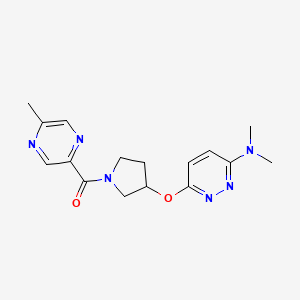
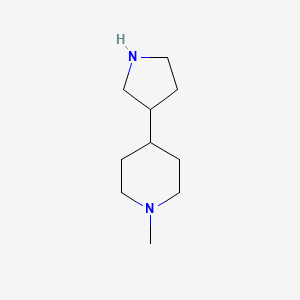
![N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2358433.png)
![3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2358436.png)
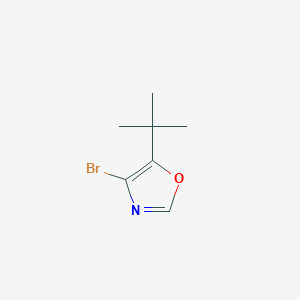
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2358439.png)
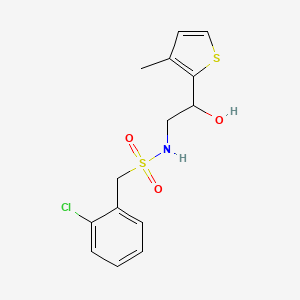

![N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2358444.png)